![molecular formula C13H16Cl3NO3 B1458581 methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate CAS No. 1424939-65-0](/img/structure/B1458581.png)
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
Vue d'ensemble
Description
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate is a chemical compound with the CAS Number: 1424939-65-0 and Linear Formula: C13H16Cl3NO3 . It is a product available from Key Organics .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 16 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.63 . It is a liquid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Applications De Recherche Scientifique
Carcinogenic Assessment and DNA Binding
Studies have investigated the carcinogenic potential of carbamate compounds, including their interaction with DNA. For example, the tumor-initiating potency of ethyl carbamate and its derivatives was examined, showing that ethyl carbamate was a potent carcinogen for various organs, with its N-alkyl derivatives displaying varying degrees of carcinogenicity. The binding of these compounds to DNA suggests a mechanism for their carcinogenic effects (Pound & Lawson, 1976).
Pesticide Effectiveness and Toxicity
Carbamate pesticides have been synthesized and assessed for their effectiveness and toxicity against agricultural pests and plants. For instance, the synthesis of specific carbamate compounds demonstrated insecticidal and herbicidal properties, with their toxicity evaluated in fish and rats to ensure safety (Bansal, 2005).
Chemical Release Control and Polymerization
Research has explored the synthesis of polymerizable carbamates for controlled release applications. This includes the development of carbamates from isocyanates and alcohols, aiming at applications in releasing fragrances or herbicides through polymer matrices. The hydrolytic behavior of these compounds underlines their potential in controlled release technologies (Kamogawa, Kohno, & Kitagawa, 1989).
Metabolic Fate and Bioassay Applications
The metabolic fate of certain fungicides structurally similar to methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate has been studied, revealing the biotransformation products and their excretion patterns in rats. This research is crucial for understanding the environmental and health impacts of these compounds (Laignelet, Riviere, & Lhuguenot, 1992).
Synergistic Properties with Other Insecticides
The synergistic effects of carbamate insecticides when combined with other compounds have been explored to enhance pest control efficacy. For example, methylenedioxyphenyl derivatives acted as effective synergists for carbamate insecticides, enhancing their activity against various fly species (Eldefrawi, Miskus, & Sutcher, 1960).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMWQXNBQUMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)
![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)

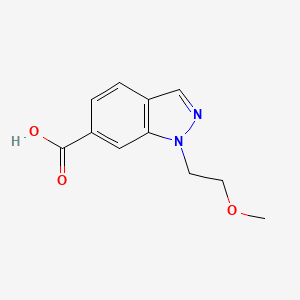
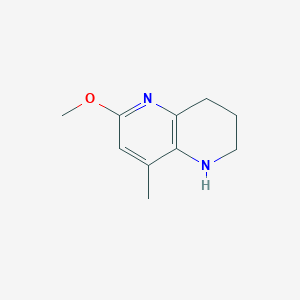
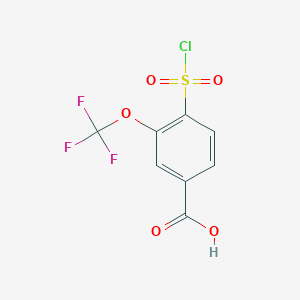
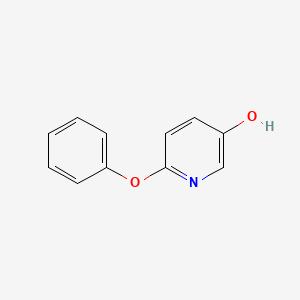


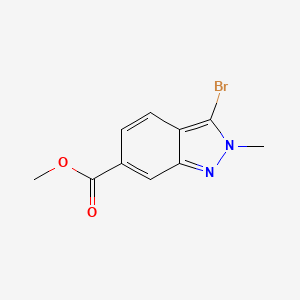
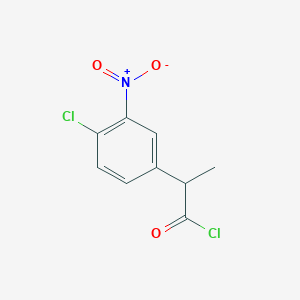


![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)